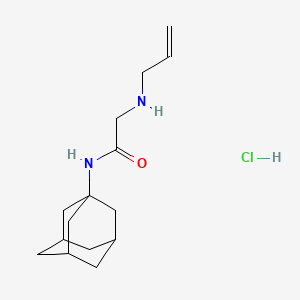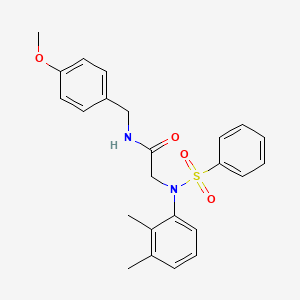![molecular formula C19H19ClN2O B5017014 N-(2-methoxyphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5017014.png)
N-(2-methoxyphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(2-methoxyphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride” is a compound that belongs to the class of quinoline derivatives . Quinoline derivatives are known for their diverse biological and pharmacological activities . They have been studied for their potential as acetylcholinesterase (AChE) inhibitors and N-methyl-D-aspartate (NMDA) receptor antagonists .
Synthesis Analysis
The synthesis of quinoline derivatives involves various established protocols. For instance, a primary aryl amine can be combined with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde to form an enamine intermediate. This intermediate is then heated in a strong acid, followed by cyclodehydration to afford quinoline .Molecular Structure Analysis
The molecular structure of quinoline derivatives can be analyzed using various spectroscopic techniques. For instance, the region of the infrared spectrum that shows absorptions resulting from the N−H bonds of primary and secondary amines can be identified. The 1H NMR spectra can be used to determine the structure of an unknown amine .Chemical Reactions Analysis
Quinoline derivatives participate in both electrophilic and nucleophilic substitution reactions. They form salts with acids and exhibit reactions similar to benzene and pyridine .Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can be analyzed using various techniques. For instance, the hydrogens attached to an amine show up at 0.5-5.0 ppm in 1H NMR spectra. The hydrogens on carbons directly bonded to an amine typically appear at 2.3-3.0 ppm .Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O.ClH/c1-22-18-12-5-4-10-17(18)21-19-13-7-2-3-9-15(13)20-16-11-6-8-14(16)19;/h2-5,7,9-10,12H,6,8,11H2,1H3,(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCCKPIACOXDRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=C3CCCC3=NC4=CC=CC=C42.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(4-methoxyphenyl)sulfonyl]-2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine](/img/structure/B5016950.png)


![5-imino-6-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5016965.png)
![4-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-methylbutanamide](/img/structure/B5016971.png)

![N-benzyl-6-[4-(4-morpholinyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5016982.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-thiophenecarboxamide](/img/structure/B5016988.png)

![N-[4-(3-bromo-4-methoxyphenyl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]-4-ethoxyaniline hydrobromide](/img/structure/B5017017.png)
![(3R*,4R*)-4-(4-morpholinyl)-1-{[4-(1-pyrrolidinylmethyl)-2-thienyl]methyl}-3-piperidinol](/img/structure/B5017027.png)
![1-(4-chloro-3,5-dimethylphenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5017029.png)
![N-ethyl-3-methoxy-4-[(1-methyl-4-piperidinyl)oxy]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5017036.png)
![1-(6-fluoro-2-quinolinyl)-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B5017040.png)
